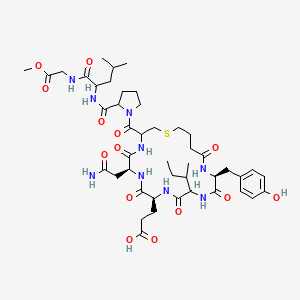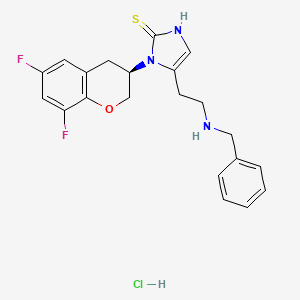
Zamicastat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Zamicastat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a series of cyclization reactions.
Functional Group Introduction: Various functional groups, such as fluorine atoms and imidazole rings, are introduced through substitution reactions.
Chemical Reactions Analysis
Zamicastat hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the benzopyran core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable tool in synthetic organic chemistry for the development of new compounds and materials.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Zamicastat hydrochloride exerts its effects by inhibiting the enzyme dopamine β-hydroxylase, which is responsible for the conversion of dopamine to noradrenaline. By inhibiting this enzyme, this compound reduces the levels of noradrenaline and increases the levels of dopamine in peripheral sympathetic nerves . This modulation of the sympathetic nervous system helps to lower blood pressure and improve cardiac function .
Comparison with Similar Compounds
Zamicastat hydrochloride is unique in its specific inhibition of dopamine β-hydroxylase. Similar compounds include:
Disulfiram: Another dopamine β-hydroxylase inhibitor, but with different pharmacokinetic properties.
Etamicastat: A compound with a similar mechanism of action but different chemical structure.
BIA 5-1058: Another investigational compound with similar therapeutic applications.
This compound stands out due to its specific molecular structure and its potential for treating hypertension and chronic heart failure .
Properties
CAS No. |
1383828-47-4 |
|---|---|
Molecular Formula |
C21H22ClF2N3OS |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1 |
InChI Key |
OIXMDJZVHVPBNM-GMUIIQOCSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



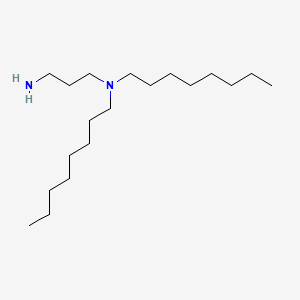
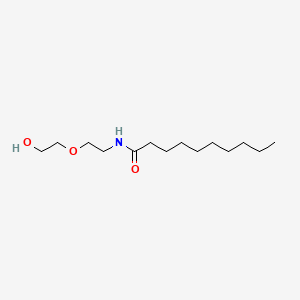


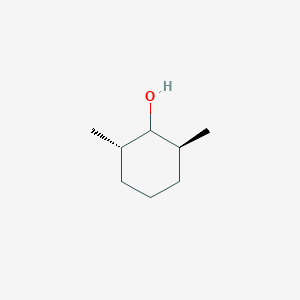

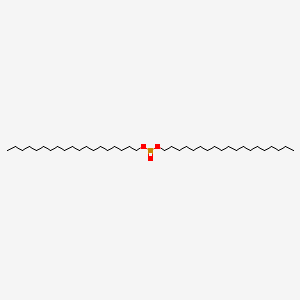

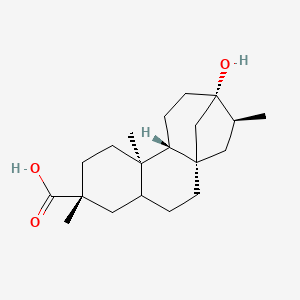
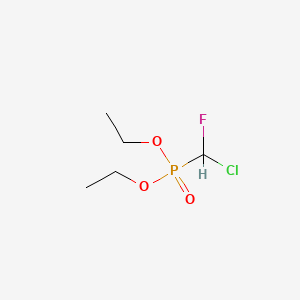
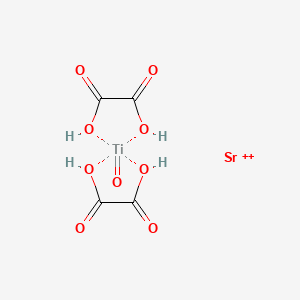
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
